molecular formula C11H11N3OS B6030829 5-methyl-N'-(1H-pyrrol-2-ylmethylene)-3-thiophenecarbohydrazide

5-methyl-N'-(1H-pyrrol-2-ylmethylene)-3-thiophenecarbohydrazide

Cat. No. B6030829
M. Wt: 233.29 g/mol
InChI Key: NSHVEPFNTLUDHD-AWNIVKPZSA-N
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Description

5-methyl-N'-(1H-pyrrol-2-ylmethylene)-3-thiophenecarbohydrazide, also known as MPTH, is a synthetic compound that has shown potential in various scientific research applications. MPTH is a hydrazide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 5-methyl-N'-(1H-pyrrol-2-ylmethylene)-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the research application. In cancer research, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In neuroscience, this compound has been shown to improve cognitive function and have neuroprotective effects. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

5-methyl-N'-(1H-pyrrol-2-ylmethylene)-3-thiophenecarbohydrazide has several advantages for lab experiments, including its synthetic availability and its potential to be used in various research applications. However, there are also some limitations, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-methyl-N'-(1H-pyrrol-2-ylmethylene)-3-thiophenecarbohydrazide, including further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. Additionally, there is potential for the development of this compound as a therapeutic agent in various scientific research areas, including cancer research, neuroscience, and immunology.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method involves a multi-step process, and its mechanism of action is not fully understood. This compound has several advantages for lab experiments, but there are also some limitations. Further research is needed to fully understand its potential as a therapeutic agent in various scientific research areas.

Synthesis Methods

The synthesis of 5-methyl-N'-(1H-pyrrol-2-ylmethylene)-3-thiophenecarbohydrazide involves a multi-step process, which includes the condensation of 2-thiophenecarboxaldehyde with 1H-pyrrole-2-carboxylic acid hydrazide, followed by the addition of methyl iodide. The final product is obtained after purification through recrystallization.

Scientific Research Applications

5-methyl-N'-(1H-pyrrol-2-ylmethylene)-3-thiophenecarbohydrazide has shown potential in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

5-methyl-N-[(E)-1H-pyrrol-2-ylmethylideneamino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-8-5-9(7-16-8)11(15)14-13-6-10-3-2-4-12-10/h2-7,12H,1H3,(H,14,15)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHVEPFNTLUDHD-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NN=CC2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CS1)C(=O)N/N=C/C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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